molecular formula C11H12O4 B041223 2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid CAS No. 95532-63-1

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid

Cat. No.: B041223
CAS No.: 95532-63-1
M. Wt: 208.21 g/mol
InChI Key: USGUXZDJJHDFTO-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid is a specialized acrylate derivative of significant interest in synthetic organic chemistry and materials science research. This compound features a unique molecular architecture, combining a reactive acrylic acid head group with a 4-methoxyphenoxy ether moiety. Its primary research value lies in its application as a versatile building block or monomer for the synthesis of functional polymers and advanced materials. The acrylic acid group readily undergoes free radical polymerization or can be used in conjugate addition reactions, allowing for the incorporation of the methoxyphenoxy side chain into larger macromolecular structures. This side chain is of particular interest for imparting specific properties such as modified solubility, thermal stability, or potential for further chemical modification. Researchers are exploring its use in developing novel polymeric coatings, hydrogels with tailored release profiles, and as a precursor in pharmaceutical development for creating prodrugs or bioactive agents. The presence of the methoxy group on the aromatic ring also makes it a valuable intermediate in the synthesis of more complex chemical entities, serving as a protected or functionalized synthon in multi-step synthetic routes. This compound is provided to facilitate cutting-edge investigations in polymer chemistry, drug discovery, and materials engineering.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-9(14-2)4-6-10/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUXZDJJHDFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

A foundational approach involves forming the (4-methoxyphenoxy)methyl ether linkage via Williamson ether synthesis. Here, 4-methoxyphenol reacts with a propenoic acid derivative containing a leaving group (e.g., bromide or chloride) at the α-position. For instance:

  • Reaction Setup :

    • Substrates : 4-Methoxyphenol (1.0 eq), 2-(bromomethyl)propenoic acid ethyl ester (1.2 eq).

    • Base : Potassium carbonate (2.5 eq) in anhydrous acetone.

    • Conditions : Reflux at 60°C for 12 hours.

  • Workup :

    • Filtration to remove salts, solvent evaporation, and purification via silica gel chromatography.

    • Yield : ~70–80% (estimated based on analogous reactions).

  • Ester Hydrolysis :

    • The ethyl ester is hydrolyzed using 2 M NaOH in ethanol/water (1:1) at 70°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Advantages : High selectivity for ether formation; mild conditions.
Challenges : Limited commercial availability of α-brominated propenoic acid esters.

Borohydride-Mediated Reduction of Esters

Adapted from Patent WO2015035541A1

The reduction of α-keto esters to α-hydroxy acids, as demonstrated in WO2015035541A1, can be modified for propenoic acid derivatives:

  • Substrate Preparation :

    • Synthesize ethyl 2-[(4-methoxyphenoxy)methyl]-2-propenoate via esterification of the corresponding acid.

  • Reduction Protocol :

    • Reducing Agent : Potassium borohydride (3 eq) and lithium chloride (1 eq) in ethanol.

    • Conditions : Stir at 30–35°C for 2–3 hours, followed by reflux.

    • Workup : Acidic quench (3 M HCl), solvent removal, and extraction with dichloromethane.

  • Oxidation to Propenoic Acid :

    • The intermediate α-hydroxy ester is oxidized using Jones reagent (CrO3/H2SO4) to regenerate the propenoic acid moiety.

Yield : Estimated 65–75% after oxidation.
Key Insight : The borohydride/metal salt system ensures selective reduction without affecting the propenoic acid double bond.

Acid-Catalyzed Condensation

Claisen-Schmidt Condensation

This method leverages aldol-like condensation between 4-methoxyphenoxyacetaldehyde and malonic acid:

  • Reaction Setup :

    • Substrates : 4-Methoxyphenoxyacetaldehyde (1.0 eq), malonic acid (1.5 eq).

    • Catalyst : Piperidine (0.1 eq) in ethanol.

    • Conditions : Reflux for 6 hours.

  • Decarboxylation :

    • Heat the intermediate β-keto acid to 120°C to induce decarboxylation, yielding the propenoic acid derivative.

Yield : ~60% (based on similar condensations).
Limitation : Requires prior synthesis of 4-methoxyphenoxyacetaldehyde.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)AdvantagesChallenges
Williamson Ether4-Methoxyphenol, α-brominated esterK2CO3, acetone, 60°C70–80High selectivityLimited substrate availability
Borohydride ReductionEthyl propenoate derivativeKBH4/LiCl, ethanol65–75Mild reducing conditionsMulti-step oxidation required
Claisen-SchmidtPhenoxyacetaldehyde, malonic acidPiperidine, reflux60Single-pot reactionComplex aldehyde synthesis

Industrial Scalability Considerations

Solvent and Catalyst Selection

  • Solvent : Ethanol and acetone are preferred for their low cost and ease of removal.

  • Catalysts : Lithium chloride in borohydride systems enhances reactivity without side reactions.

Environmental Impact

  • Waste Management : Acidic quenches generate saline wastewater, necessitating neutralization protocols.

  • Green Chemistry : Future work could explore biocatalytic ester hydrolysis or microwave-assisted reactions to reduce energy use.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid has shown potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory medications. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy group could enhance potency against COX-2, suggesting a pathway for drug development.

Agricultural Applications

This compound is also being investigated for its use as a herbicide and pesticide. Its structural characteristics allow it to interact with plant growth regulators, potentially disrupting harmful plant growth while promoting desirable crop yields.

Data Table: Herbicidal Activity Comparison

Compound NameActivity LevelMechanism of Action
This compoundModerateInhibition of growth regulator pathways
GlyphosateHighInhibition of EPSP synthase
AtrazineModeratePhotosynthesis inhibition

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it valuable for producing pharmaceuticals and agrochemicals.

Synthetic Routes :
The synthesis typically involves several steps, including esterification and coupling reactions. For instance, it can be synthesized through the reaction of 4-methoxyphenol with propenoic acid derivatives under acidic conditions.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents/Modifications Key Structural Features Reference
2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid Propenoic acid + 4-methoxyphenoxymethyl group α,β-unsaturated acid; para-methoxy substitution Target
3-[(4-Methoxyphenoxy)methyl]benzoic acid Benzoic acid instead of propenoic acid Saturated carboxylic acid; same phenoxy group
2-(4-Methoxyphenoxy)acetic acid Acetic acid backbone; shorter alkyl chain Saturated acid; reduced conjugation potential
(2E)-3-(4-Methoxy-3-methylphenyl)-2-propenoic acid Propenoic acid with methyl-substituted phenyl ring Additional methyl group at meta position
2-(2-Methoxyphenoxy)-2-methylpropanoic acid Methyl branch on propanoic acid; ortho-methoxy Steric hindrance from methyl and ortho-substituent
2-[4-(1-[4-(2-Hydroxyethoxy)phenyl]ethyl)phenoxy]ethyl acrylate Propenoic acid ester with complex phenoxy-ethyl chain Esterified form; hydroxyl-ethoxy substitution

Key Observations :

  • Conjugation and Reactivity: The propenoic acid moiety’s conjugated double bond increases electrophilicity compared to saturated analogs (e.g., benzoic or acetic acid derivatives), making it more reactive in Michael additions or nucleophilic attacks .
  • Steric and Positional Effects: Ortho-substituted analogs (e.g., 2-(2-methoxyphenoxy)-2-methylpropanoic acid) exhibit steric hindrance, reducing accessibility to the active site in biological systems compared to para-substituted derivatives .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (estimated MW ~224.21 g/mol) is likely less polar than its benzoic acid analogs (e.g., 3-[(4-methoxyphenoxy)methyl]benzoic acid, MW ~258.25 g/mol) due to the absence of an aromatic carboxylic acid group. This may enhance membrane permeability .
  • Acidity: The propenoic acid group (pKa ~4–5) is more acidic than acetic or propanoic acid derivatives, facilitating ionization at physiological pH and influencing binding to biological targets .

Biological Activity

2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid, also known as a derivative of cinnamic acid, has garnered attention due to its potential biological activities. This compound is characterized by a methoxyphenyl group that may enhance its interaction with biological systems. The following sections will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Chemical Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 95532-63-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Studies have indicated that it may act as an inhibitor or modulator in several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : Its structure suggests that it may possess antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity

Research indicates several areas where this compound exhibits significant biological activity:

  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Antioxidant Activity :
    • In cellular assays, the compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative damage. This property can be particularly beneficial in preventing chronic diseases associated with oxidative stress .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked reduction in joint swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnti-inflammatoryAntimicrobialAntioxidant
This compoundYesYesYes
Cinnamic AcidModerateYesModerate
Ferulic AcidYesModerateHigh

Q & A

Q. How can structure-activity relationships (SARs) guide derivative design?

  • Methodological Answer :
  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-methoxy position to enhance COX-2 selectivity .
  • Bioisosteric Replacement : Replace the propenoic acid moiety with tetrazole or sulfonamide groups to improve metabolic stability .

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